Gefitinib has been extensively studied for its effectiveness in treating NSCLC, particularly in patients with specific mutations in the EGFR gene. These mutations are found more commonly in never-smokers and individuals of Asian descent. Clinical trials have shown that gefitinib can significantly improve progression-free survival (the time a patient lives without their cancer worsening) compared to standard chemotherapy in patients with these specific mutations []. This research has led to gefitinib becoming a standard first-line treatment option for patients with EGFR-mutant NSCLC [].
While gefitinib is initially effective in many patients with EGFR-mutant NSCLC, tumors eventually develop resistance to the drug. Scientific research is ongoing to understand the mechanisms behind this resistance. Studies are investigating how genetic alterations and signaling pathways within cancer cells allow them to bypass the effects of gefitinib []. This knowledge is crucial for developing new treatment strategies to overcome resistance and improve long-term outcomes for patients.
Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. It was developed by AstraZeneca and approved by the US Food and Drug Administration (FDA) in 2003 []. EGFR is a protein that plays a role in cell growth and proliferation. TKIs inhibit the activity of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways []. Gefitinib's significance lies in its ability to target specific mutations in the EGFR gene, potentially halting the growth of certain cancers.
Gefitinib possesses a unique bicyclic aniline structure with a quinazoline core []. This core structure is known to be involved in protein kinase inhibition []. Additionally, gefitinib has a lipophilic tail, which aids in its cellular uptake [].
The synthesis of gefitinib is a complex multi-step process beyond the scope of this analysis []. However, its mechanism of action involves binding to the ATP-binding pocket of the mutated EGFR protein, thereby inhibiting its activity and downstream signaling pathways [].
Gefitinib is a slightly soluble yellow crystalline powder [].
As mentioned earlier, gefitinib acts by targeting specific mutations in the EGFR gene. These mutations can lead to uncontrolled cell growth and proliferation, a hallmark of cancer []. By binding to the mutated EGFR protein, gefitinib disrupts its signaling cascade, potentially halting tumor growth [].
Corrosive;Irritant;Health Hazard;Environmental Hazard